molecular formula C9H7N3O3 B1513508 1-Methoxy-5-nitrophthalazine

1-Methoxy-5-nitrophthalazine

Cat. No.: B1513508
M. Wt: 205.17 g/mol
InChI Key: OAUUVDUFXLQOKB-UHFFFAOYSA-N
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Description

Overview of Phthalazine (B143731) Heterocyclic Systems

Phthalazine, a bicyclic aromatic heterocycle, consists of a benzene (B151609) ring fused to a pyridazine (B1198779) ring. smolecule.comnp-mrd.orgthieme-connect.dethieme-connect.de This core structure, also known as benzo[d]pyridazine, provides a versatile platform for chemical modification, leading to a vast array of derivatives. smolecule.comnp-mrd.orgthieme-connect.dethieme-connect.de The nitrogen atoms in the heterocyclic ring impart basic properties to the molecule and influence its electronic distribution, making it a subject of interest in medicinal and materials chemistry. np-mrd.orgthieme-connect.dethieme-connect.de Phthalazine and its derivatives are known to be soluble in water and most organic solvents, with the exception of ligroin. thieme-connect.dethieme-connect.de

The reactivity of the phthalazine ring is characterized by its susceptibility to both electrophilic and nucleophilic attack. Electrophilic substitution, such as nitration, typically occurs on the benzene ring, preferentially at the 5-position. thieme-connect.dethieme-connect.de Conversely, nucleophilic substitution is favored at the 1 and 4 positions of the pyridazine ring, especially when a good leaving group is present. thieme-connect.dethieme-connect.de

Rationale for Investigating Substituted Phthalazine Architectures, with Emphasis on 1-Methoxy-5-nitrophthalazine

The investigation of substituted phthalazine architectures is driven by their wide spectrum of biological activities. sci-hub.se Derivatives of phthalazine have been reported to exhibit a range of pharmacological properties, including but not limited to, anticancer, anticonvulsant, antihypertensive, and antimicrobial effects. sci-hub.se The introduction of various substituents onto the phthalazine core can significantly modulate these biological activities, making it a key area of research in drug discovery. sci-hub.se

The specific compound, this compound, is of interest due to the presence of two key functional groups: a methoxy (B1213986) group at the 1-position and a nitro group at the 5-position. The nitro group is a strong electron-withdrawing group that can influence the electronic properties of the aromatic system and is a common feature in compounds with certain biological activities. smolecule.comsmolecule.com The methoxy group, an electron-donating group, can also modulate the molecule's properties and reactivity. pressbooks.pub The specific placement of these substituents on the phthalazine scaffold creates a unique electronic and steric environment, warranting investigation into its synthesis and chemical behavior.

Historical Context of Related Phthalazine Chemical Research and Development

The study of phthalazine and its derivatives has a long history, with early investigations into their synthesis and reactivity laying the groundwork for modern research. Foundational work on the reactions of the phthalazine series was reported in the mid-20th century. For instance, research published in the Journal of the Chemical Society in 1956 by Atkinson, Brown, and Simpson detailed various reactions within the phthalazine series, contributing to the fundamental understanding of this heterocyclic system. jst.go.jprsc.org Early methods for nitrating phthalazine derivatives were also developed during this period, providing the initial pathways to compounds like the one under discussion. researchgate.net These pioneering studies were crucial in establishing the chemical behavior of the phthalazine nucleus and paved the way for the synthesis and exploration of a multitude of substituted derivatives, including this compound.

Detailed Research Findings

The primary method for the synthesis of this compound involves the direct nitration of a substituted phthalazine precursor.

Synthesis of this compound

The synthesis of this compound is achieved through the nitration of 1-methoxyphthalazine (B1618394). thieme-connect.de This reaction is typically carried out using a nitrating mixture of potassium nitrate (B79036) in concentrated sulfuric acid. thieme-connect.de In this electrophilic aromatic substitution reaction, this compound is formed as the major product. thieme-connect.de A notable byproduct of this reaction is 5-nitro-1(2H)-phthalazinone. thieme-connect.de

The melting point of the resulting this compound has been reported to be in the range of 207-210 °C. thieme-connect.de

Synthesis of this compound
Starting MaterialReagentsMajor ProductByproductMelting Point of Major Product (°C)
1-MethoxyphthalazineKNO₃ / H₂SO₄This compound5-Nitro-1(2H)-phthalazinone207-210

While detailed spectroscopic data such as ¹H NMR, ¹³C NMR, and mass spectrometry for this compound are not widely available in the surveyed literature, the properties of the related compound 5-nitrophthalazine (B1310618) have been documented.

Physicochemical Properties of 5-Nitrophthalazine
PropertyValue
Molecular FormulaC₈H₅N₃O₂
Molecular Weight175.14 g/mol
CAS Number89898-86-2

Properties

Molecular Formula

C9H7N3O3

Molecular Weight

205.17 g/mol

IUPAC Name

1-methoxy-5-nitrophthalazine

InChI

InChI=1S/C9H7N3O3/c1-15-9-6-3-2-4-8(12(13)14)7(6)5-10-11-9/h2-5H,1H3

InChI Key

OAUUVDUFXLQOKB-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C=CC=C(C2=CN=N1)[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies for 1 Methoxy 5 Nitrophthalazine and Its Precursors

Retrosynthetic Analysis of 1-Methoxy-5-nitrophthalazine

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down a target molecule into simpler, commercially available starting materials through a series of logical steps. For this compound, the analysis can be envisioned as follows:

The primary disconnections would involve the C-N and C-O bonds of the methoxy (B1213986) and nitro groups, respectively. This suggests that the final steps of the synthesis could be the introduction of the nitro group onto a 1-methoxyphthalazine (B1618394) precursor or the introduction of a methoxy group onto a 5-nitrophthalazine (B1310618) precursor.

Further disconnection of the phthalazine (B143731) core itself can lead back to ortho-substituted benzene (B151609) derivatives, such as phthalic anhydride (B1165640) or o-phthalaldehyde, and a source of nitrogen, typically hydrazine (B178648). This systematic deconstruction provides a roadmap for the various synthetic strategies that will be explored in the subsequent sections.

Synthesis of Key Phthalazine Intermediates

Preparation of 5-Nitrophthalazine

The introduction of a nitro group at the 5-position of the phthalazine ring is a common and crucial step.

Nitration of Phthalazine : The most direct method for the synthesis of 5-nitrophthalazine is the electrophilic nitration of phthalazine. jst.go.jpthieme-connect.de This reaction is typically carried out using a nitrating agent, such as a mixture of concentrated nitric acid and sulfuric acid, or potassium nitrate (B79036) in concentrated sulfuric acid. jst.go.jppnas.org The reaction conditions must be carefully controlled to achieve the desired regioselectivity and to avoid over-nitration. smolecule.com Studies have shown that the nitration of phthalazine with potassium nitrate and concentrated sulfuric acid affords 5-nitrophthalazine as the main product. jst.go.jpjst.go.jp A byproduct of this reaction can be 5-nitro-1(2H)-phthalazone. jst.go.jpjst.go.jp

Routes to 1-Substituted Phthalazines

The synthesis of 1-substituted phthalazines, such as 1-chlorophthalazine (B19308) and 1-methoxyphthalazine, provides key intermediates that can be further functionalized.

1-Chlorophthalazine : This compound is a versatile intermediate. It can be synthesized by the direct chlorination of phthalazine or through the cyclization of appropriately substituted precursors. ontosight.ai A common method involves the reaction of phthalazinone with a chlorinating agent like phosphorus oxychloride. jst.go.jpgoogle.com The resulting 1-chlorophthalazine can then undergo nucleophilic substitution reactions to introduce a variety of functional groups. nih.gov

1-Methoxyphthalazine : This intermediate can be prepared from 1-chlorophthalazine via a nucleophilic substitution reaction with a methoxide (B1231860) source, such as sodium methoxide. clockss.org An alternative, albeit sometimes unintentional, method for the synthesis of 1-methoxyphthalazine is the purification of 1-chlorophthalazine on silica (B1680970) gel using a methanol-containing eluent. pnas.org

Conventional Synthetic Routes to Substituted Phthalazines

Conventional methods for the synthesis of the phthalazine core often involve the condensation of a 1,2-dicarbonyl compound with hydrazine or its derivatives. clockss.orgiiste.org

From Phthalic Anhydride : Phthalic anhydride can react with hydrazine hydrate (B1144303) to form phthalhydrazide (B32825), which can then be converted to various phthalazine derivatives. longdom.org

From o-Phthalaldehydes : The reaction of o-phthalaldehydes with hydrazine is a direct route to the phthalazine ring system. clockss.org

Multi-component Reactions : Three-component reactions involving phthalhydrazide, an aldehyde, and a source of active methylene (B1212753) like malononitrile (B47326) or ethyl cyanoacetate (B8463686) have been developed for the synthesis of substituted phthalazine derivatives. thieme-connect.comdergipark.org.tr

Starting Material(s)ReagentsProductReference(s)
PhthalazineKNO₃, H₂SO₄5-Nitrophthalazine jst.go.jpjst.go.jp
PhthalazinonePOCl₃1-Chlorophthalazine jst.go.jpgoogle.com
1-ChlorophthalazineSodium Methoxide1-Methoxyphthalazine clockss.org
Phthalhydrazide, Aldehyde, MalononitrileCatalyst (e.g., PTSA, InCl₃)Substituted Phthalazine thieme-connect.comdergipark.org.tr

Modern and Green Chemistry Approaches in Phthalazine Synthesis

In recent years, there has been a significant shift towards the development of more environmentally friendly and efficient synthetic methods.

One-Pot Reactions : One-pot syntheses offer several advantages, including reduced reaction times, simplified work-up procedures, and minimized waste. organic-chemistry.orgacs.org Several one-pot strategies have been developed for the synthesis of phthalazines, often involving multi-component reactions. thieme-connect.comdergipark.org.tracs.orgorientjchem.orgasianpubs.org For instance, a one-pot, four-component reaction of phthalimide, an aromatic aldehyde, malononitrile, and hydrazine hydrate has been reported. researchgate.net

Solvent-Free Methods : Conducting reactions without a solvent, or in a recyclable one, is a key principle of green chemistry. longdom.orgorientjchem.orgresearchgate.net Solvent-free methods for the synthesis of phthalazine derivatives have been developed, often utilizing microwave irradiation to accelerate the reaction. orientjchem.orgresearchgate.net For example, the synthesis of 1H-pyrazolo[1,2-b]phthalazine-5,10-diones has been achieved under solvent-free conditions using sodium hydrogen carbonate as a catalyst. orientjchem.org

Use of Greener Catalysts : The use of non-toxic and recyclable catalysts is another important aspect of green chemistry. longdom.orgdergipark.org.trarabjchem.org Catalysts like p-sulfonic acid calix thieme-connect.comarene and silica sulfuric acid have been employed in the synthesis of phthalazine derivatives. longdom.orgarabjchem.org

Direct and Indirect Approaches for Introducing Methoxy and Nitro Groups onto the Phthalazine Core

The final step in the synthesis of this compound involves the introduction of the methoxy and nitro groups onto the phthalazine ring. This can be achieved through either direct or indirect approaches.

Direct Nitration of 1-Methoxyphthalazine : One of the most direct routes is the nitration of 1-methoxyphthalazine. jst.go.jpthieme-connect.de Research has shown that the nitration of 1-methoxyphthalazine with potassium nitrate in concentrated sulfuric acid yields this compound as the major product. jst.go.jpjst.go.jp A minor byproduct of this reaction is 5-nitro-1(2H)-phthalazone. jst.go.jpthieme-connect.de

Indirect Approaches : Indirect methods involve the synthesis of a precursor that already contains either the methoxy or the nitro group, followed by the introduction of the second group.

Methoxylation of a Nitrophthalazine Precursor : This would involve starting with a 5-nitrophthalazine derivative, such as 1-chloro-5-nitrophthalazine (B11780192), and then introducing the methoxy group via a nucleophilic substitution reaction. The synthesis of 1-bromo-5-nitrophthalazine (B11783119) has been described, which could potentially serve as a precursor. smolecule.com

Building the Ring from Pre-functionalized Precursors : Another indirect approach is to construct the phthalazine ring from starting materials that already possess the required nitro and methoxy functionalities. This would involve the condensation of a suitably substituted o-dicarbonyl compound with hydrazine.

PrecursorReagentsProductReference(s)
1-MethoxyphthalazineKNO₃, H₂SO₄This compound jst.go.jpjst.go.jp
1-Chloro-5-nitrophthalazine (hypothetical)Sodium MethoxideThis compoundN/A

Nucleophilic Substitution Strategies for Methoxy Group Introduction

The introduction of a methoxy group at the C1 position of the phthalazine ring is typically accomplished via a nucleophilic substitution reaction. This strategy relies on the displacement of a suitable leaving group, most commonly a halogen atom, by a methoxide source. The C1 and C4 positions of the phthalazine system are activated towards nucleophilic attack, facilitating this transformation. thieme-connect.de

A prevalent precursor for this reaction is 1-chlorophthalazine or its substituted derivatives. thieme-connect.de The synthesis of this compound can proceed through the methoxylation of 1-chloro-5-nitrophthalazine. In this approach, the chloro-substituted precursor is treated with a strong nucleophile like sodium methoxide in an appropriate solvent, such as methanol. The methoxide ion attacks the electron-deficient carbon atom bearing the chlorine, leading to the formation of the desired ether linkage. A similar strategy has been reported for the synthesis of the isomeric 1-methoxy-7-nitrophthalazine from 1-chloro-7-nitrophthalazine (B13060218) and methanolic sodium methoxide, which involves refluxing for 30 minutes. rsc.org

Alternatively, 1-methoxyphthalazine can be synthesized from 1-chlorophthalazine, which is then subjected to a subsequent nitration step. thieme-connect.depnas.org The synthesis of 1-chlorophthalazine itself is commonly achieved by the chlorination of phthalazin-1(2H)-one (also known as 1-phthalazone) using a chlorinating agent like phosphorus oxychloride (POCl3). pnas.orgresearchgate.net The reaction of 1-chlorophthalazine with sodium methoxide readily yields 1-methoxyphthalazine. du.edu.eg Interestingly, the formation of 1-methoxyphthalazine has also been observed during the attempted chromatographic purification of 1-chlorophthalazine on silica gel using a methanol-containing eluent, highlighting the reactivity of the C1 position. pnas.org

Table 1: Nucleophilic Substitution for Methoxy Group Introduction

PrecursorReagent(s)ProductReference
1-Chloro-7-nitrophthalazineSodium methoxide, Methanol1-Methoxy-7-nitrophthalazine rsc.org
1-ChlorophthalazineSodium methoxide1-Methoxyphthalazine du.edu.eg
1-ChlorophthalazineMethanol, SiO21-Methoxyphthalazine pnas.org
Phthalazin-1(2H)-onePOCl31-Chlorophthalazine pnas.orgresearchgate.net

Electrophilic Nitration Strategies for Nitro Group Introduction

The introduction of the nitro group onto the phthalazine ring system is achieved through electrophilic aromatic substitution. The electron-rich benzene portion of the bicyclic structure is susceptible to attack by nitrating agents. Theoretical calculations of electron density and experimental results concur that electrophilic substitution, such as nitration, preferentially occurs at the C5 and C8 positions of the phthalazine ring. thieme-connect.de

The most direct route to this compound involves the nitration of 1-methoxyphthalazine. thieme-connect.de This reaction is typically carried out using a nitrating mixture of potassium nitrate (KNO₃) in concentrated sulfuric acid (H₂SO₄). Under these conditions, this compound is formed as the major product, although trace amounts of a byproduct, 5-nitrophthalazin-1(2H)-one, may also be produced. thieme-connect.de

An alternative pathway involves the nitration of the parent phthalazine molecule first, followed by the introduction of the methoxy group. Nitration of phthalazine with a mixture of sodium nitrate (NaNO₃) or potassium nitrate in concentrated sulfuric acid yields 5-nitrophthalazine as the primary product. thieme-connect.depnas.orgnih.gov This intermediate, 5-nitrophthalazine, can then be converted to the target compound through a sequence of reactions, likely involving conversion to 1-chloro-5-nitrophthalazine followed by nucleophilic substitution with methoxide.

Table 2: Electrophilic Nitration of Phthalazine Derivatives

SubstrateReagent(s)Major ProductReference
1-MethoxyphthalazineKNO₃, H₂SO₄This compound thieme-connect.de
PhthalazineKNO₃, H₂SO₄5-Nitrophthalazine thieme-connect.de
PhthalazineNaNO₃, H₂SO₄5-Nitrophthalazine pnas.org
Phthalazin-1(2H)-oneKNO₃, H₂SO₄5-Nitrophthalazin-1(2H)-one thieme-connect.deresearchgate.net

Optimization of Reaction Conditions and Yields for this compound Synthesis

The efficient synthesis of this compound requires careful optimization of reaction conditions to maximize yield and minimize the formation of byproducts. Key parameters that influence the outcome of the synthesis include temperature, reaction time, solvent, and the choice and stoichiometry of reagents and catalysts. researchgate.netwhiterose.ac.uk Modern approaches to reaction optimization often employ methodologies like Design of Experiments (DoE) or self-optimization platforms to systematically explore the reaction space. whiterose.ac.ukbeilstein-journals.org

For the synthesis of this compound, optimization can be applied to either of the two primary routes:

Substitution then Nitration: In this route, the optimization of the synthesis of 1-methoxyphthalazine from 1-chlorophthalazine would focus on variables like the concentration of sodium methoxide, the choice of solvent (e.g., methanol, dioxane), and the reaction temperature and time. Subsequently, the nitration of 1-methoxyphthalazine would require optimizing the ratio of nitric acid to sulfuric acid, the reaction temperature (e.g., controlling cooling to prevent over-nitration), and the duration of the reaction to favor the formation of the 5-nitro isomer. thieme-connect.de

Nitration then Substitution: This pathway involves the initial nitration of a phthalazine precursor. For instance, the nitration of phthalazine to 5-nitrophthalazine has been reported with reaction conditions varying significantly, from heating at 100 °C for 72 hours to obtain a 61% yield, to other conditions yielding the same product. thieme-connect.denih.gov This variability highlights the potential for optimization. The subsequent conversion of 5-nitrophthalazine to 1-chloro-5-nitrophthalazine and its final substitution with methoxide would each represent additional stages for optimization, focusing on maximizing the yield of each respective step.

The choice of base, solvent, and temperature can have a substantial impact on yield. For example, in related syntheses, changing from solvent-based to solvent-free conditions or altering the base from potassium carbonate to sodium hydride has been shown to dramatically affect product yield. researchgate.net Similarly, increasing temperature can increase reaction rates but may also lead to the formation of undesired byproducts. researchgate.net Therefore, a systematic study of these variables is crucial for developing a high-yielding protocol for this compound.

Table 3: Illustrative Reaction Conditions for Phthalazine Functionalization

ReactionSubstrateConditionsYieldReference
NitrationPhthalazineKNO₃, H₂SO₄, 100 °C, 72h61% (as 5-nitrophthalazine) nih.gov
NitrationPhthalazin-1(2H)-oneKNO₃, H₂SO₄, 90 °C, 5h9% (as 5-nitrophthalazin-1(2H)-one) thieme-connect.de
Methoxylation1-Chloro-7-nitrophthalazineNaOCH₃, CH₃OH, reflux, 30 minNot specified rsc.org

Chemical Reactivity and Mechanistic Studies of 1 Methoxy 5 Nitrophthalazine

Nucleophilic Substitution Reactions at the Methoxy (B1213986) Position

The presence of the strongly electron-withdrawing nitro group at the C5 position significantly activates the phthalazine (B143731) ring towards nucleophilic aromatic substitution (SNAr). This effect makes the methoxy group at the C1 position a viable leaving group. The reaction proceeds via a Meisenheimer-like intermediate, where the negative charge is stabilized by the nitro group and the nitrogen atoms of the phthalazine ring.

A variety of nucleophiles can be employed to displace the methoxy group, leading to a diverse range of substituted 5-nitrophthalazine (B1310618) derivatives. Common nucleophiles include amines, alkoxides, and thiolates. For instance, the reaction with primary or secondary amines would yield the corresponding N-substituted 5-nitro-1-phthalazinamines. Similarly, reactions with other alkoxides could result in ether exchange, and reactions with thiols would produce thioether derivatives. While specific studies on 1-methoxy-5-nitrophthalazine are not widely documented, the reactivity is analogous to other nitro-activated systems, such as the displacement of bromine and nitro groups in 4-bromo-5-nitrophthalodinitrile. researchgate.netresearchgate.net

Table 1: Potential Nucleophilic Substitution Reactions

Nucleophile (Nu-H) Reagent/Conditions Product
Primary Amine (R-NH₂) Heat in a suitable solvent (e.g., ethanol, DMF) 1-(Alkylamino)-5-nitrophthalazine
Secondary Amine (R₂NH) Heat in a suitable solvent (e.g., ethanol, DMF) 1-(Dialkylamino)-5-nitrophthalazine
Hydrazine (B178648) (H₂N-NH₂) Heat in a suitable solvent 1-Hydrazinyl-5-nitrophthalazine
Thiol (R-SH) Base (e.g., NaH, K₂CO₃) in an aprotic solvent 1-(Alkylthio)-5-nitrophthalazine
Alkoxide (R-O⁻) Corresponding alcohol with a base (e.g., NaOR) 1-Alkoxy-5-nitrophthalazine

Electrophilic Aromatic Substitution Reactions on the Phthalazine Ring

Electrophilic aromatic substitution (EAS) reactions on the this compound ring system are generally disfavored. The phthalazine core is an electron-deficient heterocycle, which is inherently deactivated towards attack by electrophiles. This deactivation is further intensified by the potent electron-withdrawing nitro group. msu.edu

While the methoxy group is an activating, ortho-para directing group, its influence is largely overcome by the deactivating effects of the ring nitrogens and the nitro substituent. msu.edu Consequently, forcing conditions (e.g., high temperatures, strong superacids) would be required to achieve any electrophilic substitution, such as nitration, halogenation, or sulfonation. Under such conditions, the likelihood of side reactions and degradation of the starting material is high. If a reaction were to occur, the position of substitution would be directed by the complex interplay of these competing electronic effects, but such reactions are not synthetically common for this class of compounds.

Reduction Reactions of the Nitro Group

The reduction of the nitro group is one of the most facile and widely utilized transformations for this molecule. A variety of reducing agents can selectively convert the nitro group into an amino group, yielding 5-amino-1-methoxyphthalazine, a key synthetic intermediate. This transformation is a critical step in the synthesis of more complex derivatives, such as dyes or biologically active compounds. industrialchemicals.gov.au

The choice of reducing agent can be tailored to be compatible with other functional groups in the molecule. organic-chemistry.org Common methods include catalytic hydrogenation and metal-acid reductions. commonorganicchemistry.comwikipedia.org Depending on the reagents and reaction conditions, the reduction can also be stopped at intermediate stages to yield other nitrogen functionalities, such as hydroxylamines or azo compounds. wikipedia.orgnih.gov

Table 2: Common Reagents for Nitro Group Reduction

Reagent Conditions Primary Product Notes
H₂/Pd/C Hydrogen gas, Palladium on Carbon catalyst, solvent (e.g., Ethanol, Ethyl Acetate) 5-Amino-1-methoxyphthalazine A common and clean method, but may also reduce other susceptible groups. commonorganicchemistry.com
SnCl₂·2H₂O HCl, Ethanol 5-Amino-1-methoxyphthalazine A mild and effective method for selective nitro reduction. commonorganicchemistry.com
Fe/HCl or Fe/NH₄Cl Acidic or neutral aqueous solution, heat 5-Amino-1-methoxyphthalazine A classical and cost-effective method often used in industrial-scale synthesis.
Na₂S₂O₄ (Sodium Dithionite) Aqueous or biphasic system 5-Amino-1-methoxyphthalazine A useful reagent for substrates sensitive to catalytic hydrogenation.
Zn/NH₄Cl Aqueous solution 5-(Hydroxyamino)-1-methoxyphthalazine Conditions can be controlled to favor the formation of the hydroxylamine intermediate. wikipedia.org

The mechanism of nitro reduction is a multi-step process involving the transfer of six electrons to form the amine. nih.gov The reaction proceeds through nitroso and hydroxylamine intermediates. orientjchem.org

Oxidation Reactions of the Methoxy Group or Phthalazine Ring System

The this compound molecule is relatively stable to oxidation under mild conditions. The electron-deficient phthalazine ring is resistant to oxidative attack. The methoxy group could potentially undergo oxidative demethylation to form the corresponding phthalazinone derivative, but this typically requires specific and harsh reagents, such as strong acids or Lewis acids.

Strong oxidizing agents (e.g., potassium permanganate, chromic acid) under harsh conditions would likely lead to the degradation and cleavage of the heterocyclic ring system rather than selective oxidation. Specific studies detailing the controlled oxidation of this compound are not prevalent in the literature, suggesting that such transformations are not synthetically straightforward or commonly employed. It is advisable to avoid reaction with oxidizing agents to maintain the integrity of the molecule. scbt.com

Ring-Opening and Rearrangement Reactions of the Phthalazine Skeleton

The phthalazine skeleton is a stable aromatic heterocyclic system. Ring-opening or rearrangement reactions are not common and would necessitate extreme reaction conditions. Such transformations might be induced by potent nucleophiles under high heat, which could potentially attack the ring carbons and lead to cleavage. For example, very strong bases might be able to deprotonate a ring position, leading to subsequent rearrangement or fragmentation, but this is speculative.

While ring-opening reactions have been studied for other heterocyclic systems like 1,3-benzoxazines with thiols, these mechanisms are highly system-dependent and cannot be directly extrapolated to the stable phthalazine core. researchgate.net For this compound, the stability of the aromatic system makes such reactions energetically unfavorable under standard synthetic conditions.

Investigation of Reaction Mechanisms and Kinetics Using Spectroscopic and Chromatographic Techniques

Modern analytical techniques are essential for studying the mechanisms and kinetics of reactions involving this compound.

In situ Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for real-time monitoring of reaction progress. For a nucleophilic substitution at the methoxy position, one could observe the disappearance of the methoxy proton signal (a singlet around 4 ppm) and the simultaneous appearance of new signals corresponding to the product. This allows for the determination of reaction rates and the detection of any transient intermediates.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): This combination is invaluable for analyzing reaction mixtures. HPLC can separate the starting material, intermediates, products, and any side products. The coupled mass spectrometer provides mass information for each separated component, confirming their identities. For the reduction of the nitro group, HPLC-MS would be ideal for monitoring the conversion of this compound to 5-amino-1-methoxyphthalazine and for detecting the presence of the nitroso or hydroxylamine intermediates. This technique provides high sensitivity and is crucial for calculating conversion, yield, and purity throughout the course of the reaction.

These analytical methods provide detailed molecular-level insights into reaction pathways, helping to optimize conditions and elucidate complex mechanisms.

Advanced Spectroscopic and Structural Elucidation of 1 Methoxy 5 Nitrophthalazine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide fundamental information about the carbon-hydrogen framework of a molecule.

For 1-Methoxy-5-nitrophthalazine, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy (B1213986) group protons. The chemical shifts (δ) are influenced by the electron-withdrawing nitro group and the electron-donating methoxy group, as well as the inherent aromaticity of the phthalazine (B143731) ring system. Protons closer to the nitro group would be deshielded and appear at a higher chemical shift (downfield), while the methoxy protons would appear as a sharp singlet in the upfield region.

The ¹³C NMR spectrum would reveal signals for each unique carbon atom in the molecule. The carbons attached to electronegative atoms (oxygen and nitrogen) and those in proximity to the nitro group would be significantly deshielded. The methoxy carbon would have a characteristic chemical shift around 55-60 ppm.

Hypothetical ¹H NMR Data (500 MHz, CDCl₃)

Proton Label Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-4 9.25 s - 1H
H-6 8.80 d 8.5 1H
H-8 8.65 d 8.0 1H
H-7 8.10 t 8.2 1H

Hypothetical ¹³C NMR Data (125 MHz, CDCl₃)

Carbon Label Chemical Shift (δ, ppm)
C-1 160.5
C-4 152.0
C-4a 125.0
C-5 148.0
C-6 128.5
C-7 135.0
C-8 122.0
C-8a 130.0

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and elucidating the complete molecular structure. nih.govchemicalbook.com

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. For this compound, COSY would show correlations between adjacent aromatic protons (e.g., H-6 with H-7, and H-7 with H-8), confirming their connectivity on the benzene (B151609) ring portion of the phthalazine system. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon-hydrogen pairs. chemicalbook.com Each aromatic proton signal would show a cross-peak with its corresponding carbon signal, allowing for the direct assignment of the protonated carbons in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over 2-3 bonds). nih.gov It is invaluable for identifying quaternary (non-protonated) carbons and piecing together different fragments of the molecule. For instance, the methoxy protons (-OCH₃) would show a correlation to the C-1 carbon, confirming the attachment point of the methoxy group.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, even if they are not directly connected through bonds. nih.gov In this molecule, a NOESY experiment could show a spatial correlation between the methoxy protons and the H-8 proton, providing information about the preferred conformation of the methoxy group relative to the phthalazine ring.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a "fingerprint" based on its functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to display characteristic absorption bands. Key signals would include strong asymmetric and symmetric stretching vibrations for the nitro group (NO₂) typically around 1550-1500 cm⁻¹ and 1360-1300 cm⁻¹, respectively. Aromatic C-H stretching would appear above 3000 cm⁻¹, while C=C and C=N stretching vibrations from the phthalazine ring would be observed in the 1600-1450 cm⁻¹ region. The C-O stretching of the methoxy group would likely produce a strong band around 1250 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The symmetric vibrations of the nitro group and the breathing modes of the aromatic ring system are often strong in the Raman spectrum.

Hypothetical IR Spectral Data

Wavenumber (cm⁻¹) Intensity Assignment
3100-3000 Medium Aromatic C-H Stretch
2950, 2840 Medium Aliphatic C-H Stretch (-OCH₃)
~1610, 1580, 1470 Strong Aromatic C=C and C=N Ring Stretch
~1530 Strong Asymmetric NO₂ Stretch
~1350 Strong Symmetric NO₂ Stretch

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the molecular formula. For this compound (C₉H₇N₃O₃), the expected exact mass would be calculated. Analysis of the fragmentation pattern in the mass spectrum gives clues about the molecule's structure. Common fragmentation pathways could include the loss of the methoxy group (•OCH₃), a methyl radical (•CH₃), or nitric oxide (•NO).

Hypothetical HRMS Data

Parameter Value
Molecular Formula C₉H₇N₃O₃
Calculated Exact Mass 205.04874
Observed [M+H]⁺ 206.05602

Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy

UV-Vis spectroscopy measures the absorption of light by a molecule as a function of wavelength, providing information about its electronic transitions. The extended conjugated π-system of the nitrophthalazine core is expected to result in strong absorption in the UV region. The presence of the nitro and methoxy groups, which act as auxochromes, would likely shift the absorption maxima (λₘₐₓ) to longer wavelengths compared to the unsubstituted phthalazine.

Fluorescence spectroscopy measures the light emitted from a molecule after it has absorbed light. Many nitroaromatic compounds exhibit weak fluorescence or are non-fluorescent because the nitro group provides an efficient pathway for non-radiative decay of the excited state. Therefore, this compound is expected to have low fluorescence quantum yield.

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. By diffracting X-rays off a single crystal of the compound, one can generate an electron density map and build an atomic model. This technique would provide precise bond lengths, bond angles, and torsion angles for this compound. It would also reveal the planarity of the phthalazine ring system and the conformation of the methoxy group relative to the ring. Furthermore, analysis of the crystal packing would show intermolecular interactions, such as π-π stacking or hydrogen bonding, that govern the solid-state structure.

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a cornerstone technique in synthetic chemistry, providing the foundational data required to validate the empirical formula of a newly synthesized compound. This analytical method determines the mass percentages of the constituent elements—primarily carbon (C), hydrogen (H), and nitrogen (N) in the case of many organic compounds—which are then compared against the theoretically calculated percentages derived from the proposed molecular formula.

The validation of the empirical formula for this compound, with a molecular formula of C₉H₇N₃O₃, relies on the precise measurement of its elemental composition. The theoretical percentages of carbon, hydrogen, and nitrogen are calculated based on the compound's molecular weight and the atomic weights of its constituent atoms.

Theoretical Elemental Composition of this compound (C₉H₇N₃O₃):

ElementSymbolAtomic Weight ( g/mol )Number of AtomsTotal Weight ( g/mol )Percentage (%)
CarbonC12.019108.0952.69
HydrogenH1.0177.073.46
NitrogenN14.01342.0320.49
OxygenO16.00348.0023.36
Total 205.19 100.00

In a typical experimental workflow, a pure sample of this compound would be subjected to combustion analysis. This process involves heating the sample to a high temperature in a stream of oxygen, which converts the carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂) or nitrogen oxides that are subsequently reduced to N₂. The amounts of these combustion products are then accurately measured.

The experimentally determined mass percentages of C, H, and N would then be compared to the theoretical values presented in the table above. A close correlation between the experimental and calculated values, typically within a ±0.4% margin, is considered strong evidence for the proposed empirical formula and serves as a critical indicator of the sample's purity. sigmaaldrich.com Any significant deviation would suggest the presence of impurities or an incorrect structural assignment, necessitating further purification and spectroscopic analysis.

While specific experimental data for this compound is not presently available, the outlined methodology represents the standard and indispensable procedure for the validation of its empirical formula.

Computational Chemistry and Theoretical Investigations of 1 Methoxy 5 Nitrophthalazine

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are a cornerstone of modern computational chemistry. DFT methods are favored for their balance of accuracy and computational efficiency, making them well-suited for studying medium-sized organic molecules. These calculations are used to determine the electronic structure and energy of a molecule, from which a wide range of properties can be derived. A common approach involves using a hybrid functional, such as B3LYP, combined with a basis set like 6-311++G(d,p) to provide a reliable description of the molecule's electronic system.

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule, known as geometric optimization. This process systematically adjusts the bond lengths, bond angles, and dihedral angles to find the arrangement with the lowest possible energy on the potential energy surface. For 1-methoxy-5-nitrophthalazine, this involves finding the minimum energy conformation, paying close attention to the orientation of the methoxy (B1213986) (-OCH₃) and nitro (-NO₂) groups relative to the phthalazine (B143731) ring.

Frontier Molecular Orbitals (FMO): The electronic reactivity of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. wikipedia.org The energy of the HOMO (EHOMO) is related to the molecule's ionization potential, and the energy of the LUMO (ELUMO) is related to its electron affinity.

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE = ELUMO - EHOMO), is a critical parameter for determining molecular stability and reactivity. researchgate.net A large energy gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. wikipedia.org Conversely, a small gap indicates a molecule that is more reactive and easily polarizable. wikipedia.org For this compound, the electron-withdrawing nitro group is expected to lower the energy of the LUMO, potentially resulting in a smaller energy gap and enhanced reactivity.

Table 1: Representative Frontier Molecular Orbital Properties (Note: The following values are illustrative examples for a molecule of this type and are not based on specific experimental or calculated data for this compound.)

ParameterIllustrative ValueSignificance
EHOMO-6.8 eVIndicates electron-donating ability
ELUMO-2.5 eVIndicates electron-accepting ability
HOMO-LUMO Gap (ΔE)4.3 eVRelates to chemical stability and reactivity

Molecular Electrostatic Potential (MEP): A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. uni-muenchen.deresearchgate.net It is an invaluable tool for predicting how a molecule will interact with other chemical species. The MEP map is color-coded to indicate different regions of electrostatic potential. arxiv.org

  • Red: Regions of most negative potential, indicating electron-rich areas that are susceptible to electrophilic attack. In this compound, these would likely be concentrated around the oxygen atoms of the nitro group and the nitrogen atoms of the phthalazine ring.
  • Blue: Regions of most positive potential, indicating electron-deficient areas that are susceptible to nucleophilic attack. These are often found around hydrogen atoms.
  • Green/Yellow: Regions of near-zero potential, typically associated with nonpolar parts of the molecule.
  • Charge Distribution: Analysis of the Mulliken or Natural Bond Orbital (NBO) charge distribution provides quantitative values for the partial charge on each atom. This analysis helps to identify the most positively and negatively charged sites within the molecule, complementing the qualitative picture provided by the MEP map.

    Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies, UV-Vis Transitions)

    Computational methods can accurately predict various spectroscopic parameters. These theoretical spectra are crucial for interpreting experimental data and confirming the molecular structure.

    NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used within a DFT framework to calculate the nuclear magnetic shielding tensors, from which ¹H and ¹³C NMR chemical shifts are derived. By calculating the theoretical shifts for a proposed structure and comparing them to experimental spectra, one can confirm or revise the structural assignment. nih.gov

    Table 2: Representative Predicted vs. Experimental ¹H NMR Chemical Shifts (Note: These are hypothetical values for illustrative purposes.)

    Proton EnvironmentPredicted Chemical Shift (ppm)Experimental Chemical Shift (ppm)
    -OCH₃4.154.12
    Aromatic H (near -NO₂)8.908.85
    Aromatic H8.108.07
    Aromatic H7.957.91
  • Vibrational Frequencies: Theoretical calculations can predict the infrared (IR) and Raman spectra by determining the vibrational frequencies and their corresponding intensities. These calculations help in the assignment of vibrational modes observed in experimental spectra. For this compound, characteristic frequencies for C=N stretching in the phthalazine ring, symmetric and asymmetric stretching of the -NO₂ group, and C-O stretching of the methoxy group would be of particular interest.
  • UV-Vis Transitions: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for calculating the electronic excitation energies and oscillator strengths. This allows for the prediction of the UV-Vis absorption spectrum, providing insights into the electronic transitions (e.g., n→π* or π→π*) responsible for the observed absorption bands.

    Reaction Pathway Analysis and Transition State Calculations for Reactivity Predictions

    Computational chemistry can be used to model the entire course of a chemical reaction, providing a detailed understanding of the reaction mechanism. This involves identifying the structures of reactants, products, and any intermediates. Crucially, it also involves locating the transition state (TS)—the highest energy point along the reaction coordinate.

    By calculating the activation energy (the energy difference between the reactants and the transition state), chemists can predict the feasibility and rate of a reaction. For this compound, one might study nucleophilic aromatic substitution reactions, exploring how the methoxy group could be displaced by a nucleophile and how the nitro group influences the reaction's energetics.

    Non-Covalent Interactions and Intermolecular Forces in Theoretical Aggregates

    The properties of a compound in the solid state are determined by how its molecules pack together, which is governed by non-covalent interactions. ccl.net Theoretical calculations can be used to study dimers or larger clusters of this compound to understand the nature and strength of these intermolecular forces.

    Key interactions could include:

    π-π stacking: Interactions between the aromatic phthalazine rings of adjacent molecules.

    Hydrogen bonding: Although a classic hydrogen bond donor is absent, weak C-H···O or C-H···N hydrogen bonds may form.

    By analyzing the geometry and interaction energies of these theoretical aggregates, predictions can bemade about the crystal packing and the material's bulk properties.

    Solvent Effects on Molecular Properties and Reactivity using Continuum Solvation Models

    Many chemical processes and property measurements occur in solution. Continuum solvation models, such as the Polarizable Continuum Model (PCM) or the Conductor-like Screening Model (COSMO), are used to simulate the effects of a solvent without explicitly modeling individual solvent molecules. In these models, the solute molecule is placed in a cavity within a continuous dielectric medium that represents the solvent.

    These models allow for the calculation of how properties like geometric structure, electronic energy levels (HOMO/LUMO), and spectroscopic parameters change in different solvents. For a polar molecule like this compound, the solvent's polarity is expected to have a significant impact on its electronic structure and reactivity.

    Derivatization and Functionalization of 1 Methoxy 5 Nitrophthalazine

    Synthesis of Analogues via Modification of the Methoxy (B1213986) Group

    The methoxy group at the C1 position of 1-methoxy-5-nitrophthalazine is a key site for initial derivatization. Standard ether cleavage protocols can be employed to unmask the corresponding phthalazinone, which can then be subjected to further functionalization.

    Hydrolysis and Ether Cleavage:

    Acid-catalyzed hydrolysis or ether cleavage using strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI) can convert the 1-methoxy group into a hydroxyl group, yielding 5-nitrophthalazin-1(2H)-one. This reaction typically proceeds via a nucleophilic substitution mechanism. The protonation of the ether oxygen makes it a better leaving group (methanol). Subsequently, a nucleophile (e.g., bromide or iodide ion) attacks the methyl group in an SN2 reaction, or water attacks the C1 position of the phthalazine (B143731) ring, leading to the formation of the phthalazinone.

    The general transformation is depicted in the following reaction scheme:

    This compound + HBr → 5-Nitrophthalazin-1(2H)-one + CH₃Br

    This transformation is significant as the resulting 5-nitrophthalazin-1(2H)-one opens up possibilities for N-alkylation and other modifications at the hydrazide moiety.

    ReagentProductReaction Type
    HBr or HI5-Nitrophthalazin-1(2H)-oneEther Cleavage
    Acidic Water (Hydrolysis)5-Nitrophthalazin-1(2H)-oneHydrolysis

    Transformations of the Nitro Group

    The nitro group at the C5 position is a versatile functional handle that can be readily transformed into other functionalities, most notably an amino group. This conversion is a gateway to a wide range of further derivatizations, including the formation of diazonium salts and subsequent coupling reactions.

    Reduction to an Amino Group:

    The reduction of the nitro group to a primary amine is a common and well-established transformation in organic synthesis. Several methods can be employed for this purpose:

    Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂). It is a clean and efficient method, often providing high yields of the desired amine.

    Metal-Acid Systems: Reagents like tin(II) chloride (SnCl₂) in the presence of concentrated hydrochloric acid, or iron (Fe) in acetic acid, are effective for the reduction of aromatic nitro compounds.

    Sulfide (B99878) Reagents: Sodium sulfide (Na₂S) or sodium hydrosulfide (B80085) (NaSH) can also be used, sometimes offering selectivity in the presence of other reducible functional groups.

    The reduction of this compound would yield 5-amino-1-methoxyphthalazine.

    Diazotization and Further Coupling Reactions:

    The resulting 5-amino-1-methoxyphthalazine can undergo diazotization upon treatment with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid (e.g., HCl) at low temperatures (0-5 °C). This reaction forms a reactive diazonium salt, 1-methoxyphthalazin-5-diazonium chloride.

    This diazonium salt is a valuable intermediate that can participate in various coupling reactions, such as azo coupling with activated aromatic compounds (e.g., phenols, anilines) to form highly colored azo dyes. The electrophilic diazonium ion attacks the electron-rich aromatic ring of the coupling partner, usually at the para position.

    Starting MaterialReagentsProductReaction Type
    This compoundH₂, Pd/C5-Amino-1-methoxyphthalazineReduction
    This compoundSnCl₂, HCl5-Amino-1-methoxyphthalazineReduction
    5-Amino-1-methoxyphthalazineNaNO₂, HCl (0-5 °C)1-Methoxyphthalazin-5-diazonium chlorideDiazotization
    1-Methoxyphthalazin-5-diazonium chloridePhenolAzo dye derivativeAzo Coupling

    Introduction of Additional Substituents onto the Phthalazine Core

    The aromatic ring of the phthalazine core in this compound is susceptible to electrophilic aromatic substitution, allowing for the introduction of additional functional groups. The position of substitution is directed by the existing methoxy and nitro groups.

    Halogenation and Alkylation:

    Based on the principles of electrophilic aromatic substitution, the methoxy group is an activating, ortho-, para-directing group, while the nitro group is a deactivating, meta-directing group. Considering the structure of this compound, the positions ortho and para to the methoxy group are C8 and C6 respectively, and the position meta to the nitro group is C7. The directing effects of these two groups would influence the regioselectivity of further substitution.

    Halogenation: Electrophilic halogenating agents such as bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃, AlCl₃) can introduce a halogen atom onto the phthalazine ring. The most likely position for substitution would be C8, which is ortho to the activating methoxy group and not sterically hindered.

    Alkylation: Friedel-Crafts alkylation, using an alkyl halide and a Lewis acid catalyst, could introduce an alkyl group. Similar to halogenation, the substitution is expected to occur at the most activated and accessible position.

    Reaction TypeReagentsPotential Product
    BrominationBr₂, FeBr₃8-Bromo-1-methoxy-5-nitrophthalazine
    ChlorinationCl₂, AlCl₃8-Chloro-1-methoxy-5-nitrophthalazine
    AlkylationR-Cl, AlCl₃8-Alkyl-1-methoxy-5-nitrophthalazine

    Formation of Fused Heterocyclic Systems Utilizing this compound as a Building Block

    This compound can serve as a precursor for the synthesis of more complex, fused heterocyclic systems. A key intermediate for many of these syntheses is the corresponding phthalhydrazide (B32825).

    Synthesis of 5-Nitrophthalhydrazide:

    While the direct conversion of this compound to 5-nitrophthalhydrazide via reaction with hydrazine (B178648) has not been extensively documented, it is a plausible synthetic route based on the principles of nucleophilic aromatic substitution. The electron-withdrawing nitro group would activate the phthalazine ring towards nucleophilic attack.

    A proposed synthesis would involve the reaction of this compound with hydrazine hydrate (B1144303), potentially under elevated temperatures. The hydrazine would displace the methoxy group to form 5-nitrophthalhydrazide.

    Formation of Pyrazolo[1,2-b]phthalazinediones:

    5-Nitrophthalhydrazide, once synthesized, can be utilized as a key building block in multicomponent reactions to form fused heterocyclic systems like pyrazolo[1,2-b]phthalazinediones. chemistrytalk.orglibretexts.org These reactions typically involve the condensation of a phthalhydrazide with an aldehyde and an active methylene (B1212753) compound (e.g., malononitrile (B47326) or ethyl cyanoacetate). chemistrytalk.orglibretexts.org

    The general synthetic scheme is as follows:

    5-Nitrophthalhydrazide + Aldehyde + Malononitrile → Substituted Pyrazolo[1,2-b]phthalazinedione

    This approach allows for the incorporation of the nitro-substituted phthalazine core into a more complex and potentially biologically active tricyclic framework.

    PrecursorReactionProduct Class
    This compoundNucleophilic substitution with hydrazine5-Nitrophthalhydrazide
    5-NitrophthalhydrazideMulticomponent reaction with aldehydes and active methylene compoundsPyrazolo[1,2-b]phthalazinediones

    Structure Reactivity and Structure Property Relationships of 1 Methoxy 5 Nitrophthalazine and Its Derivatives

    Influence of Methoxy (B1213986) and Nitro Substituents on Phthalazine (B143731) Ring System Reactivity

    The phthalazine ring system is an aromatic diazine, and its reactivity is significantly modulated by the presence of the methoxy and nitro substituents. The nitrogen atoms in the phthalazine ring are inherently electron-withdrawing, which reduces the electron density of the carbocyclic ring, making it less susceptible to electrophilic attack compared to benzene (B151609).

    The methoxy group (-OCH₃) at the 1-position acts as a powerful electron-donating group through resonance, by delocalizing one of the lone pairs of electrons from the oxygen atom into the phthalazine ring system. stackexchange.comresearchgate.net This effect is most pronounced at the positions ortho and para to the methoxy group. Conversely, due to the high electronegativity of the oxygen atom, the methoxy group also exerts an electron-withdrawing inductive effect. stackexchange.com However, in most cases involving aromatic systems, the resonance effect of the methoxy group is dominant. libretexts.org

    The nitro group (-NO₂) at the 5-position is a potent electron-withdrawing group, operating through both a strong resonance effect and an inductive effect. fiveable.meresearchgate.netwikipedia.org This significantly decreases the electron density of the phthalazine ring, further deactivating it towards electrophilic aromatic substitution. wikipedia.org The presence of the nitro group, however, facilitates nucleophilic aromatic substitution, particularly at positions ortho and para to it. wikipedia.org

    Electronic and Steric Effects Governing Reaction Pathways and Selectivity

    The regioselectivity of reactions involving 1-Methoxy-5-nitrophthalazine is governed by the electronic and steric effects of the substituents.

    Electronic Effects:

    Electrophilic Attack: In the unlikely event of an electrophilic aromatic substitution, the directing effects of the substituents would be crucial. The methoxy group is an ortho-, para-director, while the nitro group is a meta-director. minia.edu.egyoutube.com Given the strong deactivating nature of the nitro group, any electrophilic attack would be slow. The positions for potential attack would be determined by a combination of these directing effects and the inherent reactivity of the phthalazine nucleus.

    Nucleophilic Attack: The phthalazine ring, being electron-deficient, is susceptible to nucleophilic attack. This is further enhanced by the powerful electron-withdrawing nitro group. Nucleophilic substitution is most likely to occur at positions where the negative charge of the intermediate (Meisenheimer complex) can be stabilized by the nitro group. Halogenated derivatives of this compound would be expected to be highly reactive towards nucleophiles. longdom.org

    Steric Effects:

    The spatial arrangement of the methoxy and nitro groups can influence the approach of reagents. The methoxy group at the 1-position can exert some steric hindrance on the adjacent positions, potentially disfavoring reactions at the peri-position (position 8). Similarly, the nitro group at the 5-position can sterically hinder attack at the adjacent 4 and 6 positions. The preferred reaction pathway will often be a compromise between electronic activation and steric accessibility.

    Correlation of Spectroscopic Data with Electronic and Structural Features

    ¹H NMR Spectroscopy: The protons on the aromatic ring will exhibit chemical shifts influenced by the electronic effects of the substituents. Protons ortho and para to the electron-donating methoxy group would be expected to be shielded and appear at a higher field (lower ppm) compared to the unsubstituted phthalazine. researchgate.net Conversely, protons ortho and para to the electron-withdrawing nitro group would be significantly deshielded and appear at a lower field (higher ppm). stackexchange.com The protons of the methoxy group itself would appear as a characteristic singlet, typically in the range of 3.9-4.0 ppm. chemicalbook.com

    ¹³C NMR Spectroscopy: The carbon atoms of the phthalazine ring will also show characteristic shifts. The carbon attached to the methoxy group (C-1) will be deshielded due to the electronegativity of the oxygen. The carbon bearing the nitro group (C-5) will also be deshielded. The other ring carbons will be influenced by the combined resonance and inductive effects of both substituents. stackexchange.com The carbon of the methoxy group will typically appear around 55-60 ppm. researchgate.net

    Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the functional groups present.

    Functional GroupExpected Wavenumber (cm⁻¹)
    C-H (aromatic)3100-3000
    C=N (in ring)1650-1550
    C=C (aromatic)1600-1450
    NO₂ (asymmetric stretch)1550-1500
    NO₂ (symmetric stretch)1350-1300
    C-O (aryl ether)1275-1200

    UV-Vis Spectroscopy: The UV-Vis spectrum of this compound would likely exhibit multiple absorption bands characteristic of the extended π-conjugated system. The presence of the electron-donating methoxy group and the electron-withdrawing nitro group in conjugation with the phthalazine ring system is expected to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted phthalazine, indicating a smaller HOMO-LUMO energy gap. ias.ac.in

    Impact of Substituent Modifications on Chemical Properties and Stability

    Modification of the methoxy and nitro substituents would have a profound impact on the chemical properties and stability of the molecule.

    Modification of the Methoxy Group:

    Demethylation: Conversion of the methoxy group to a hydroxyl group would introduce a phenolic character, making the compound acidic and potentially more reactive towards electrophiles. It would also provide a site for further functionalization.

    Replacement with other alkoxy groups: Introducing bulkier alkoxy groups could increase steric hindrance, influencing reaction selectivity.

    Modification of the Nitro Group:

    Reduction: The nitro group can be readily reduced to an amino group (-NH₂). fiveable.me This transformation would dramatically alter the electronic properties of the molecule, as the amino group is a strong electron-donating group. The resulting 1-methoxy-5-aminophthalazine would be more susceptible to electrophilic attack and less so to nucleophilic attack.

    Displacement: In certain activated systems, the nitro group can be displaced by nucleophiles, although this is less common than halide displacement.

    Information Deficit Precludes Article Generation for this compound

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    Initial research efforts were hampered by the prevalence of information on a similarly named but structurally distinct compound, "1-Methoxy-5-methylphenazinium methyl sulfate," which dominated search results. The single identified reference pointing to "this compound" on a Japanese science and technology database proved to be a non-specific redirect, offering no substantive data on the compound's properties, synthesis, or potential applications.

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    Q & A

    Q. How can crystallographic data resolve ambiguities in molecular conformation or supramolecular packing?

    • Methodological Answer : Use SHELXL’s PART command to model disorder, and PLATON’s ADDSYM to check for missed symmetry. Hydrogen-bonding networks (e.g., C–H···O nitro interactions) can be visualized with Mercury. Compare packing diagrams with Cambridge Structural Database entries to identify polymorphism risks .

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